molecular formula C25H20N2O3S B2430447 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide CAS No. 2034519-02-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2430447
CAS No.: 2034519-02-1
M. Wt: 428.51
InChI Key: GMJVMTHCXDXWFP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications

Bioisosteric Replacements for Enhanced Analgesic Activity

A key area of research involving N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(thiophen-3-yl)benzamide derivatives focuses on bioisosteric replacements to augment analgesic properties. Studies demonstrate that replacing the phenyl ring of the benzyl fragment in related compounds with isosteric heterocycles like furan or thiophene can significantly influence analgesic activity. Notably, certain replacements lead to a marked increase in analgesic effectiveness, underscoring the compound's potential in developing new pain management solutions (Ukrainets, Mospanova, & Davidenko, 2016).

Synthesis and Pharmacological Interest

Research on the synthesis of new derivatives incorporating the furan and thiophene moieties highlights the compound's versatility in generating pharmacologically interesting derivatives. These derivatives are explored for various pharmacophoric substituents, emphasizing the structural flexibility and potential for creating compounds with tailored biological activities (Kandinska, Kozekov, & Palamareva, 2006).

Anticancer and Antibacterial Properties

Derivatives of this compound have been evaluated for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. This underscores the compound's significant potential in the development of new therapeutic agents aimed at treating a wide range of diseases (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Chemical Transformations and Reactivity

The compound's reactivity under various chemical conditions has been extensively studied, revealing insights into its transformation pathways and the synthesis of novel derivatives. These studies provide a foundational understanding of how this compound and its derivatives can be manipulated for diverse scientific and pharmacological applications (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(19-5-3-17(4-6-19)20-10-13-31-16-20)26-22-8-7-18-9-11-27(15-21(18)14-22)25(29)23-2-1-12-30-23/h1-8,10,12-14,16H,9,11,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJVMTHCXDXWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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